4-(4-Hydrazinylphenyl)morpholine dihydrochloride
Description
Properties
Molecular Formula |
C10H17Cl2N3O |
|---|---|
Molecular Weight |
266.16 g/mol |
IUPAC Name |
(4-morpholin-4-ylphenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13;;/h1-4,12H,5-8,11H2;2*1H |
InChI Key |
BXBJSSZEDPVJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydrazinylphenyl)morpholine dihydrochloride typically involves the reaction of 4-nitrophenylmorpholine with hydrazine hydrate under controlled conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazinyl group. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of 4-(4-Hydrazinylphenyl)morpholine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydrazinylphenyl)morpholine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylmorpholine derivatives.
Scientific Research Applications
4-(4-Hydrazinylphenyl)morpholine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(4-Hydrazinylphenyl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways and processes, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparison
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-(4-Hydrazinylphenyl)morpholine diHCl | ~C₁₀H₁₅Cl₂N₃O | ~256.15 | Hydrazine, morpholine | Chelation therapy, enzyme inhibition |
| 4-(Piperidin-4-yl)morpholine diHCl | C₉H₂₀Cl₂N₂O | 243.18 | Piperidine, morpholine | CNS-targeting drugs |
| 4-(4-Hydrazinylphenyl)-1,2,4-triazole diHCl | C₈H₁₁Cl₂N₅ | 256.12 | Triazole, hydrazine | Antimicrobial agents |
| 3-Methoxy-4-morpholinoaniline diHCl | C₁₁H₁₈Cl₂N₂O₂ | 293.18 | Methoxy, aniline, morpholine | Serotonin receptor modulators |
Key Observations:
Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. The hydrazinylphenyl analog may show intermediate solubility due to its aromatic vs. aliphatic balance .
Bioactivity : Hydrazine-containing compounds (e.g., 4-(4-Hydrazinylphenyl)morpholine diHCl) are prone to forming coordination complexes, making them candidates for metalloenzyme inhibition. Piperidine analogs (e.g., 4-(Piperidin-4-yl)morpholine diHCl) are more suited for CNS applications due to increased lipophilicity .
Stability : Hydrazine derivatives may exhibit lower thermal stability compared to methoxy or piperidine analogs, requiring careful storage conditions .
Research and Development Insights
- 4-(4-Hydrazinylphenyl)morpholine diHCl is under investigation for its dual functionality: the morpholine ring improves solubility, while the hydrazinyl group enables covalent binding to targets like transglutaminases or metal-containing enzymes .
- Piperidine-morpholine hybrids (e.g., CAS 550370-31-5) are prominent in kinase inhibitor development, leveraging their ability to occupy ATP-binding pockets .
- Triazole-hydrazine analogs (e.g., CAS 154594-26-0) are explored for antimicrobial activity due to triazole’s resemblance to purine bases .
Biological Activity
4-(4-Hydrazinylphenyl)morpholine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring and a hydrazinylphenyl group, which contribute to its reactivity and biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Research indicates that compounds with hydrazine moieties often exhibit a range of biological effects, including:
- Antioxidant Activity : Hydrazine derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Properties : The presence of the hydrazine group has been linked to enhanced antibacterial and antifungal activities.
- Enzyme Inhibition : These compounds can inhibit various enzymes, including those involved in inflammatory responses and cancer progression.
Biological Activity Data
Case Studies
- Antioxidant Effects : In vitro studies demonstrated that 4-(4-Hydrazinylphenyl)morpholine dihydrochloride exhibited potent antioxidant activity comparable to established antioxidants like Trolox. This was assessed using ABTS and FRAP assays, confirming its potential as a therapeutic agent in oxidative stress-related diseases .
- Antimicrobial Activity : A study evaluated the compound's efficacy against various pathogens, showing notable inhibition rates against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
- Anticancer Properties : Research involving human cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as an anticancer agent, warranting further investigation into its molecular targets .
Pharmacological Profile
The pharmacological profile of 4-(4-Hydrazinylphenyl)morpholine dihydrochloride includes:
- Anti-inflammatory : Demonstrated ability to reduce inflammation markers in cellular models.
- Cytotoxicity : Exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential with minimized side effects.
- Enzyme Interaction : Inhibition of acetylcholinesterase was noted, suggesting potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(4-Hydrazinylphenyl)morpholine dihydrochloride with high purity (>98%)?
- Answer : Synthesis typically involves coupling morpholine derivatives with hydrazine-functionalized aromatic precursors under controlled conditions. Key steps include:
- Reaction Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity) .
- Purification : Employ column chromatography or recrystallization, validated via HPLC with UV detection (λ = 254 nm) .
- Quality Control : Confirm purity using NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Q. How should researchers handle stability challenges during storage of this compound?
- Answer : Stability is influenced by hygroscopicity and light sensitivity. Recommended protocols:
- Storage : Use desiccated, light-resistant containers under inert gas (N₂/Ar) at -20°C .
- Monitoring : Perform periodic TGA (thermogravimetric analysis) to assess decomposition thresholds and HPLC to track degradation products .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Answer : A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR for backbone confirmation; 2D-COSY/HMBC to resolve aromatic and morpholine protons .
- FT-IR : Validate hydrazine (-NH-NH₂) and morpholine (C-O-C) functional groups .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives based on 4-(4-Hydrazinylphenyl)morpholine dihydrochloride?
- Answer : Integrate quantum chemical calculations (DFT) and molecular docking to:
- Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Simulate binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina .
- Validate predictions with SAR (structure-activity relationship) studies .
Q. What experimental strategies resolve contradictions in kinetic data during reaction mechanism studies?
- Answer : Address discrepancies via:
- In-situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to capture transient intermediates .
- Isotopic Labeling : Track hydrazine moiety behavior with ¹⁵N-labeled reagents .
- Statistical Analysis : Apply multivariate regression to isolate variables causing data variability .
Q. How can researchers optimize heterogeneous catalytic systems for scaling up synthesis?
- Answer : Leverage membrane separation technologies (e.g., nanofiltration) and process simulation tools :
- Catalyst Screening : Use high-throughput platforms to test Pd/C or zeolite-based catalysts .
- Scale-up : Apply CFD (computational fluid dynamics) to model reactor hydrodynamics and heat transfer .
Methodological Considerations
Q. What safety protocols are critical when handling hydrazine derivatives in vivo studies?
- Answer : Follow OSHA HCS standards :
- PPE : Nitrile gloves, N95 respirators, and fume hoods for aerosol prevention .
- Toxicity Screening : Conduct Ames tests for mutagenicity and LD₅₀ assays in rodent models .
Q. How do researchers validate the environmental impact of byproducts generated during synthesis?
- Answer : Use life cycle assessment (LCA) frameworks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
